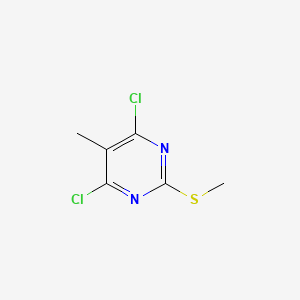

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine

Description

Properties

IUPAC Name |

4,6-dichloro-5-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2S/c1-3-4(7)9-6(11-2)10-5(3)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZPZWSEUHDAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Diethyl Malonate

- Procedure: Diethyl malonate is nitrated using excess concentrated nitric acid or fuming nitric acid at a controlled temperature range of 0–30°C. The molar ratio of nitric acid to diethyl malonate is maintained between 4.0 to 10.0 to ensure effective nitration.

- Work-up: After nitration, the reaction mixture is hydrolyzed, extracted with organic solvents such as toluene or ethyl acetate, dried, and subjected to vacuum distillation to isolate 2-nitro-diethyl malonate.

- Outcome: This step yields the nitrated intermediate essential for subsequent cyclization.

Cyclization with Thiourea

- Procedure: The nitrated diethyl malonate is reacted with thiourea in ethanol under reflux conditions. Sodium metal or sodium ethylate is often used to generate the necessary alkaline environment. The reaction temperature is maintained between 40–60°C.

- Reaction time: Typically 3–6 hours depending on reagent ratios and temperature.

- Work-up: After completion, the mixture is cooled, desolvated, dissolved in water, and acidified to pH 5–6 with hydrochloric acid to precipitate the intermediate 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.

- Yield: Reported yields range from 58% to 82% depending on exact conditions.

- Notes: This step forms the pyrimidine ring and introduces hydroxy and mercapto groups at positions 4,6 and 2 respectively.

Methylation

- Objective: Introduce the methyl group at position 5 and methylate the mercapto group at position 2.

- Typical reagents: Methyl iodide or dimethyl sulfate are used as methylating agents.

- Conditions: The intermediate from cyclization is treated with the methylating agent in the presence of a base such as potassium carbonate or sodium hydride.

- Outcome: This step converts the mercapto group to a methylthio group and introduces the methyl substituent at position 5, yielding 4,6-dihydroxy-5-methyl-2-(methylthio)pyrimidine.

Chlorination

- Objective: Replace hydroxy groups at positions 4 and 6 with chlorine atoms.

- Reagents: Phosphorus oxychloride (POCl3) is commonly used as the chlorinating agent, often with a catalyst such as N,N-dimethylaniline to facilitate the reaction.

- Conditions: The reaction is conducted under reflux conditions.

- Outcome: This step converts the hydroxy groups to chloro substituents, yielding the target compound 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine.

- Advantages: This chlorination method is well-established and provides good yields with relatively straightforward purification.

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nitration | Diethyl malonate | Conc. HNO3 (4–10 eq), 0–30°C | 2-Nitro-diethyl malonate | Not specified | Controlled temperature critical |

| 2 | Cyclization | 2-Nitro-diethyl malonate, Thiourea | Ethanol, Na or Na ethylate, reflux 40–60°C | 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | 58–82 | Acidification to pH 5–6 for precipitation |

| 3 | Methylation | Cyclized intermediate | Methyl iodide/dimethyl sulfate, base | 4,6-Dihydroxy-5-methyl-2-(methylthio)pyrimidine | Not specified | Methylation of mercapto and position 5 |

| 4 | Chlorination | Methylated intermediate | POCl3, N,N-dimethylaniline, reflux | This compound | Good | Efficient substitution of hydroxy by Cl |

- The use of diethyl malonate as a starting material is advantageous due to its availability and cost-effectiveness.

- Controlling the nitration temperature and nitric acid equivalents is critical to minimize by-products and maximize yield.

- The cyclization step benefits from careful control of reagent ratios and reaction time; increasing sodium and thiourea equivalents and extending reaction time improves yield (up to 82% reported).

- Methylation conditions must be optimized to avoid over-alkylation or side reactions.

- Chlorination with POCl3 is a standard method; however, alternative chlorinating agents have been explored to reduce environmental impact.

- Some patents suggest replacing POCl3 with triphosgene for safer and more environmentally friendly chlorination, though this is more common in related pyrimidine derivatives.

- Purification steps typically involve crystallization and vacuum drying to obtain high-purity final product.

The preparation of this compound is established through a multi-step synthetic route starting from diethyl malonate and thiourea. The process involves nitration, cyclization, methylation, and chlorination steps, each requiring precise control of conditions to optimize yield and purity. The method is supported by detailed research and patent literature demonstrating effective yields and scalability suitable for industrial production. This synthetic approach provides a reliable pathway to access this compound for further applications in organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the chlorine atoms or to modify the methylthio group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution Products: Depending on the nucleophile, products can include 4-amino-6-chloro-5-methyl-2-(methylthio)pyrimidine or 4,6-dimethoxy-5-methyl-2-(methylthio)pyrimidine.

Oxidation Products: 4,6-Dichloro-5-methyl-2-(methylsulfinyl)pyrimidine or 4,6-Dichloro-5-methyl-2-(methylsulfonyl)pyrimidine.

Reduction Products: this compound can be reduced to 5-methyl-2-(methylthio)pyrimidine.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine. Research indicates that compounds with similar structures can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammation pathways. For instance, derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating significant therapeutic potential .

Antibacterial Activity

The compound has demonstrated notable antibacterial properties against various strains of bacteria. Its mechanism likely involves interference with bacterial DNA synthesis or function. Comparative studies have shown that its antibacterial efficacy is stronger than many related compounds, making it a candidate for developing new antibiotics .

Neuroprotective Effects

Research into the neuroprotective effects of this compound has revealed its ability to inhibit pathways associated with neuroinflammation and apoptosis. This positions it as a potential therapeutic agent for neurodegenerative diseases .

Agricultural Applications

Pyrimidine derivatives are often utilized in agricultural chemistry as herbicides and fungicides. The structural features of this compound can be exploited to develop new agrochemicals that target specific pests or diseases in crops, enhancing yield and sustainability in agriculture.

Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of various other chemical entities. Its unique structure allows for further modification to create compounds with tailored biological activities. The synthesis of this compound typically involves multiple steps, including nitration and chlorination processes that yield high purity and yield rates .

A comparative analysis of biological activities among related compounds is shown below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two chlorine substituents | Strong antibacterial |

| 4-Chloro-5-methyl-2-(methylthio)pyrimidine | One chlorine atom | Antifungal properties |

| 5-Methylthio-pyrimidine | No chlorine substituents | Moderate antibacterial |

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with nucleic acids. For example, its derivatives could inhibit DNA synthesis by targeting thymidylate synthase or dihydrofolate reductase, enzymes crucial for nucleotide biosynthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Reactivity in Substitution Reactions

- Chlorination : The methylthio group in the target compound allows selective C-5 chlorination using NCS (56% yield), whereas 4,6-dimethoxy-2-(methylthio)pyrimidine requires oxidation to sulfones for cyanide displacement (e.g., 53% yield for 4,6-dimethoxypyrimidine-2-carbonitrile) .

- Nitrosation: The methylthio substituent in 4,6-dichloropyrimidines promotes nitroso group migration to C-5, forming intermediates for condensed pyrimidines. In contrast, morpholino substituents lead to non-selective N-/C-nitrosation .

Key Research Findings

- Substituent Effects: Chloro groups at positions 4 and 6 inhibit reactions with dihydroxypyrimidines (40% yield vs. 78% for non-chlorinated analogs) .

- Crystal Engineering : Short Cl···N interactions (3.094 Å) in 4,6-Dichloro-5-methoxypyrimidine stabilize 3D frameworks, a feature absent in methylthio derivatives .

- Industrial Applications: The propylsulfanyl analog (4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine) achieves ≥64.9% yield in cost-effective routes, outperforming methylthio derivatives in scalability .

Biological Activity

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine, a pyrimidine derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Molecular Formula : C5H4Cl2N2S

- CAS Number : 109414-76-8

The synthesis of this compound typically involves multiple steps including nitrification, cyclization, methylation, and chlorination processes to yield the final product .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Anticancer Effects

Several studies have explored the anticancer properties of this compound. Notably, it has shown potent antiproliferative effects in various cancer cell lines. For instance:

- IC50 Values : In assays involving breast cancer cell lines (MDA-MB-435), the compound exhibited an IC50 value of approximately 9.0 nM, indicating strong inhibition of cell proliferation .

- Mechanism : The compound induces microtubule depolymerization, which is crucial for disrupting mitotic spindle formation during cell division .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It has been found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes. The reported IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrimidine derivatives:

| Compound | Substituent | Activity | IC50 (µM) |

|---|---|---|---|

| 4 | Methyl | Antiproliferative | 9.0 |

| 5 | Chloromethyl | Anti-inflammatory | 0.04 |

| 6 | Ethyl | COX-2 Inhibition | 0.04 |

This table illustrates how varying substituents can influence the biological activity of pyrimidine compounds.

Case Studies

- Anticancer Study : A study evaluated the effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.

- Anti-inflammatory Research : In a model of carrageenan-induced paw edema in rats, treatment with the compound resulted in a marked decrease in swelling compared to control groups, supporting its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves:

- Chlorination : Starting from 4,6-dihydroxy-2-methylpyrimidine, chlorination agents (e.g., POCl₃) introduce chlorine atoms at positions 4 and 6 under reflux conditions .

- Thioether Formation : A nucleophilic substitution reaction introduces the methylthio group at position 2 using methylthiol or its derivatives in the presence of a base (e.g., NaOH) .

- Purification : Recrystallization or column chromatography is critical to isolate the product in high purity (>95%) .

Key Variables : Excess chlorinating agents improve yield but may require rigorous quenching to avoid side reactions. Temperature control during thioether formation minimizes decomposition .

Q. How does the compound’s stability in dimethyl sulfoxide (DMSO) impact experimental design?

this compound may degrade in DMSO due to nucleophilic attack at the chlorine atoms. Procházková et al. (2012a) recommend:

- Short-Term Use : Prepare solutions immediately before experiments.

- Alternative Solvents : Use less nucleophilic solvents like acetonitrile for long-term storage .

- Stability Monitoring : Conduct periodic HPLC or NMR analyses to detect degradation products .

Q. What purification methods are optimal for removing by-products like 4,6-dichloro-2-methylpyrimidine?

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates the target compound from non-polar by-products .

- Recrystallization : Ethanol or methanol recrystallization removes polar impurities but may require multiple iterations .

- Analytical Confirmation : Use LC-MS or ¹H NMR to verify purity (>99%) before downstream applications .

Q. What biological activity screening methodologies are applicable for this compound?

- Enzyme Inhibition Assays : Test against thymidine phosphorylase using fluorometric or spectrophotometric methods (e.g., Nencka et al., 2007) .

- Antimicrobial Activity : Use microdilution assays (Patel et al., 2007) with Gram-positive/negative bacterial strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess anticancer potential .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or degradation pathways?

- Reactivity Analysis : DFT calculations identify electrophilic centers (e.g., chlorine atoms) prone to nucleophilic substitution .

- Degradation Modeling : Simulate interactions with DMSO to predict decomposition products (e.g., hydroxylation at C4/C6) .

- Transition States : Optimize reaction pathways for synthetic steps (e.g., thioether formation) using Gaussian or ORCA software .

Q. How to resolve contradictions in reported biological activity data?

- Meta-Analysis : Compare assay conditions (e.g., pH, solvent, cell lines) across studies to identify confounding variables .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized protocols to minimize variability .

- Structural Analogues : Test derivatives (e.g., 5-fluoro variants) to isolate structure-activity relationships .

Q. What advanced analytical techniques validate structural integrity under stress conditions?

Q. How to optimize regioselectivity in functionalization reactions (e.g., Suzuki coupling)?

- Protecting Groups : Temporarily block reactive sites (e.g., methylthio group) to direct coupling to C5 .

- Catalyst Screening : Test palladium/ligand combinations (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. What are the environmental and safety considerations for handling this compound?

Q. How to investigate its mechanism of action in enzyme inhibition?

- Kinetic Studies : Measure Ki values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .

- X-ray Crystallography : Resolve enzyme-ligand complexes to identify binding motifs (e.g., hydrophobic interactions with methyl groups) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.